molecular formula C16H25NO B021526 alpha-Sanshool CAS No. 504-97-2

alpha-Sanshool

Cat. No. B021526
CAS RN: 504-97-2
M. Wt: 247.38 g/mol
InChI Key: SBXYHCVXUCYYJT-UEOYEZOQSA-N
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Description

Alpha-Sanshool is a molecule found in plants from the genus Zanthoxylum. It is believed to be responsible for the numbing and tingling sensation caused by eating food cooked with Sichuan peppercorns and Uzazi . The chemical structure of alpha-Sanshool resembles capsaicin as both are fatty acid amides .


Synthesis Analysis

An efficient and practical route for the synthesis of alpha-Sanshool and Spilanthol has been described. Several modifications of an existing method enabled the preparation of the (2E,6Z,8E,10E)-tetraene precursor of hydroxy-alpha-Sanshool in good yield .


Molecular Structure Analysis

The molecular structure of alpha-Sanshool resembles capsaicin as both are fatty acid amides .


Chemical Reactions Analysis

Alpha-Sanshool was synthesized in a 13% overall yield through eight steps, which included two Wittig reactions that were used to form the carbon skeleton with ethyl 2-oxoacetate and 2E,4E-hexadienal being reacted with the appropriate ylides .

Scientific Research Applications

  • Sensory Neuron Stimulation : Alpha-hydroxysanshool stimulates sensory neurons by targeting TRPV1 and TRPA1 channels. This makes it a potential source for new selective and potent TRPA1 agonists, as explored in a study by Menozzi-Smarrito et al. (2009) (Menozzi-Smarrito et al., 2009).

  • Seizure Induction in Mice : Alpha-Sanshool can induce tonic-clonic seizures in mice after intraperitoneal administration, suggesting its involvement in the mechanism of action of TRPV1 and potassium channels, as found by Reyes-Trejo et al. (2019) (Reyes-Trejo et al., 2019).

  • Paresthesia Studies : HO-alpha-S, isolated from Szechuan pepper, alters activity in cool-sensitive and tactile fibers, useful as a model stimulus for paresthesia studies, according to Bryant and Mezine (1999) (Bryant & Mezine, 1999).

  • Mechanical Pain Alleviation : Alpha-Sanshool inhibits Aα mechanonociceptors, offering potential for alleviating mechanical pain, as shown in research by Tsunozaki et al. (2013) (Tsunozaki et al., 2013).

  • Anthelmintic Properties : Extracts from the toothache tree plant, containing alpha-sanshool, have been found to decrease intestinal nematode eggs in sheep and are toxic to Ascaris suum, as reported by Navarrete and Hong (1996) (Navarrete & Hong, 1996).

  • TRPV1 and TRPA1 Activation : Hydroxy-alpha-sanshool activates TRPV1 and TRPA1 in sensory neurons, explaining its unique pungent, tingling sensation, as found by Koo et al. (2007) (Koo et al., 2007).

  • Analgesia Induction : Sanshool induces analgesia by inhibiting the activity of a subset of sensory neurons that transduce mechanical stimuli, as detailed in a study by Tsunozaki et al. (2012) (Tsunozaki et al., 2012).

Safety And Hazards

Alpha-Sanshool is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Recent research has explored the effects of alpha-Sanshool on the intestinal metabolites of insulin-resistant mice. The study found that alpha-Sanshool alleviated insulin resistance by regulating the gut microbiota and metabolites and affecting lipid and amino acid metabolism pathways .

properties

IUPAC Name

(2E,6Z,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15(2)3/h4-9,12-13,15H,10-11,14H2,1-3H3,(H,17,18)/b5-4+,7-6+,9-8-,13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXYHCVXUCYYJT-UEOYEZOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC=CCCC=CC(=O)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C=C\CC/C=C/C(=O)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601319143
Record name Sanshool
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Sanshool

CAS RN

504-97-2
Record name Sanshool
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=504-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sanshool
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sanshool
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Neoherculin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YB7LBG97PX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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